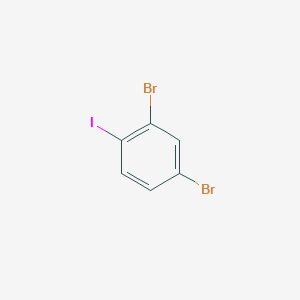

2,4-Dibromo-1-iodobenzene

Overview

Description

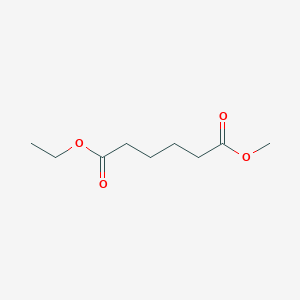

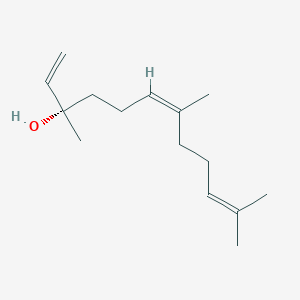

2,4-Dibromo-1-iodobenzene is a chemical compound with the molecular formula C6H3Br2I . It is a white to yellow powder or crystals . The compound has a molecular weight of 361.80 g/mol .

Molecular Structure Analysis

The InChI code for 2,4-Dibromo-1-iodobenzene is1S/C6H3Br2I/c7-4-1-2-6(9)5(8)3-4/h1-3H . The compound has a heavy atom count of 9 . The canonical SMILES representation is C1=CC(=C(C=C1Br)Br)I . Physical And Chemical Properties Analysis

2,4-Dibromo-1-iodobenzene has a density of 2.5±0.1 g/cm³ . Its boiling point is 299.1±20.0 °C at 760 mmHg . The compound has a molar refractivity of 54.5±0.3 cm³ . It has no hydrogen bond donors or acceptors , and it has no freely rotating bonds .Scientific Research Applications

Structural Analysis in Crystallography

Summary of the Application

2,4-Dibromo-1-iodobenzene has been used in the field of crystallography for structural analysis. The crystal and molecular structures of 2,4-dibromo-1-iodo-benzene have been determined by single crystal X-ray diffraction .

Methods of Application

The proximity of two or three large halogen substituents (Br/I) induces only minor distortions of the C-C-Br/I angles (ca. 2°) and the halogen atoms remain in the plane of the molecules . These undistorted structures lead to short intramolecular, sub-van-der-Waals Br-I contacts [in the range 3.465 (4) to 3.530 (4) Å ] .

Results or Outcomes

The results suggest that the peripheral Br-I interactions have an attractive component which alleviates the repulsion out of steric crowding. The influence is associated with an absorption in the visible region and is possibly responsible for the enhanced reactivity of the 1,2-dihalobenzene molecules .

Organic Synthesis

Summary of the Application

2,4-Dibromo-1-iodobenzene has been used in organic synthesis, particularly in the formation of benzyne through the 1,2-diodobenzene photolysis , and in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .

Methods of Application

Upon photolysis, benzyne and molecular iodine are the ground-state products resulting from a non-adiabatic deactivation, whereas the 2-iodo phenyl radical is produced from the triplet excited state .

Results or Outcomes

The results indicate that benzyne forms via a two-step process involving the elimination of both iodine atoms . The confluence of both funnels at the same conical point sharpens the competition, significantly limiting the organic synthesis of aryne .

Safety And Hazards

properties

IUPAC Name |

2,4-dibromo-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWUUPHBAZERQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541567 | |

| Record name | 2,4-Dibromo-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-1-iodobenzene | |

CAS RN |

19393-94-3 | |

| Record name | 2,4-Dibromo-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)